4-(5-Bromo-3-nitropyridin-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-bromo-2-nitropyridine with pyrrolidine under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale bromination and nitration reactions followed by purification processes to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-3-nitropyridin-2-yl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The pyrrolidine ring can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction Reactions: Products include 4-(5-Amino-3-nitropyridin-2-yl)pyrrolidine.
Oxidation Reactions: Products include oxidized derivatives of the pyrrolidine ring.
Scientific Research Applications
4-(5-Bromo-3-nitropyridin-2-yl)pyrrolidine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-3-nitropyridin-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromo-5-nitropyridin-2-yl)morpholine: Similar structure but contains a morpholine ring instead of a pyrrolidine ring.
5-Bromo-2-nitropyridine: Lacks the pyrrolidine ring, making it less complex.
Uniqueness
4-(5-Bromo-3-nitropyridin-2-yl)pyrrolidine is unique due to the presence of both bromine and nitro groups on the pyridine ring, combined with the pyrrolidine ring. This combination of functional groups and structural features makes it a versatile intermediate in various chemical syntheses and research applications .
Properties
IUPAC Name |
5-bromo-3-nitro-2-pyrrolidin-1-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2/c10-7-5-8(13(14)15)9(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKJRFMYKUCINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.